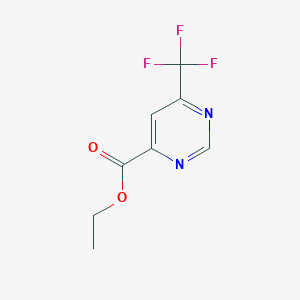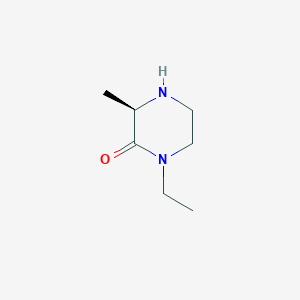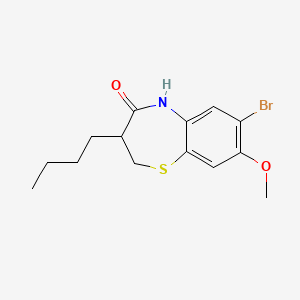![molecular formula C14H11F3N2O3 B13901783 3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13901783.png)
3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione is a complex organic compound that features a trifluoromethyl group attached to an isoindolinyl moiety, which is further connected to a piperidine-2,6-dione structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the construction of the isoindolinyl core followed by the introduction of the trifluoromethyl group. The piperidine-2,6-dione moiety is then incorporated through cyclization reactions. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Due to its potential pharmacological properties, it is investigated for use in drug discovery and development, particularly for targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrrolidine-2,5-dione: Shares a similar core structure but lacks the trifluoromethyl group.
Isoindolinone derivatives: Similar in structure but may have different substituents, affecting their biological activities.
Spirooxindole compounds: Feature a spirocyclic structure that can exhibit similar pharmacological properties.
Uniqueness
The presence of the trifluoromethyl group in 3-[1-Oxo-4-(trifluoromethyl)-2-isoindolinyl]piperidine-2,6-dione distinguishes it from other similar compounds. This group can significantly enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets, making it a unique and valuable compound in medicinal chemistry .
Propriétés
Formule moléculaire |
C14H11F3N2O3 |
|---|---|
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
3-[3-oxo-7-(trifluoromethyl)-1H-isoindol-2-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C14H11F3N2O3/c15-14(16,17)9-3-1-2-7-8(9)6-19(13(7)22)10-4-5-11(20)18-12(10)21/h1-3,10H,4-6H2,(H,18,20,21) |
Clé InChI |
DSKWUVAGRHBPHR-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-methyl-1H-indol-3-yl)-(4-methylphenyl)methyl]-3-(trifluoromethyl)aniline](/img/structure/B13901706.png)

![Trimethyl-[2-[[4-methyl-2-nitro-5-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenoxy]methoxy]ethyl]silane](/img/structure/B13901714.png)



![4'-Chloro-3-methyl-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B13901735.png)

![6-Methyl-7-oxo-1-(P-tolylsulfonyl)pyrrolo[2,3-C]pyridine-2-carboxylic acid](/img/structure/B13901742.png)
![3,6-Dimethylthieno[3,2-b]thiophene](/img/structure/B13901749.png)



